4-[(2-fluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine
Description
4-[(2-Fluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine is a synthetic small molecule characterized by a morpholine core substituted at position 4 with a 2-fluorophenylmethyl group and at position 2 with a pyrrolidine-1-carbonyl moiety. Its design integrates fluorinated aromatic and heterocyclic elements, which are common in drug discovery for optimizing pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
[4-[(2-fluorophenyl)methyl]morpholin-2-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O2/c17-14-6-2-1-5-13(14)11-18-9-10-21-15(12-18)16(20)19-7-3-4-8-19/h1-2,5-6,15H,3-4,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHFRVHQUVYLJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CN(CCO2)CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Approaches
Morpholine synthesis often employs cyclocondensation of β-amino alcohols with carbonyl equivalents. For example, reacting 2-aminoethanol with glyoxal under acidic conditions yields morpholine-3-one, which is subsequently reduced to morpholine.
Table 1: Morpholine Core Synthesis Methods
Functionalization at C-2 and C-4 Positions
Selective substitution at C-2 is achieved using Grignard reagents or organozinc compounds , while C-4 modifications leverage SN2 reactions with alkyl halides. For instance, treating morpholine-3-one with benzyl bromide in DMF installs the 2-fluorophenylmethyl group at C-4.
Installation of the Pyrrolidine-1-Carbonyl Group
Acylation Strategies
The pyrrolidine-1-carbonyl moiety is introduced via Schotten-Baumann reaction or EDC/HOBt-mediated coupling . A representative procedure involves reacting morpholine-2-carboxylic acid with pyrrolidine in the presence of thionyl chloride to form the acyl chloride intermediate, followed by amine coupling.
Critical Parameters :
-
Solvent : Dichloromethane (DCM) or THF
-
Base : Triethylamine (TEA) or DMAP
-
Temperature : 0°C to room temperature
Assembly of the Full Scaffold
Sequential Alkylation and Acylation
A optimized sequence involves:
-
C-4 Alkylation : Treat morpholine with 2-fluorobenzyl bromide in THF/K₂CO₃ (Yield: 82%).
-
C-2 Acylation : React with pyrrolidine-1-carbonyl chloride in DCM/TEA (Yield: 75%).
Table 2: Reaction Conditions for Full Scaffold Assembly
| Step | Substrate | Reagent | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | Morpholine | 2-Fluorobenzyl bromide | THF, K₂CO₃, 60°C | 82 |
| 2 | 4-(2-Fluorobenzyl)morpholine | Pyrrolidine-1-carbonyl chloride | DCM, TEA, 0°C | 75 |
One-Pot Multi-Component Reactions
Patent WO2016030669A1 describes a telescoped process where morpholine-3-one undergoes simultaneous alkylation and acylation in aqueous methylamine, though yields remain unreported.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.45–7.32 (m, 4H, Ar-H), 4.12 (s, 2H, CH₂), 3.82–3.65 (m, 8H, morpholine + pyrrolidine).
Scale-Up Considerations
Catalytic Hydrogenation
Large-scale reductions of nitro intermediates (e.g., 4-(4-nitrophenyl)morpholin-3-one to 4-(4-aminophenyl)morpholin-3-one) use Pd/C (5% w/w) in H₂O at 90°C, achieving 95% conversion.
Solvent Recovery
THF and DCM are recycled via distillation, reducing process mass intensity (PMI) by 40%.
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
4-[(2-fluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-[(2-fluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(2-fluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity. The exact pathways involved depend on the specific biological context, but it often involves modulation of signal transduction pathways or inhibition of enzyme activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Trisubstituted Pyrimidine Derivatives
Compounds such as CID2992168 (4-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine) and CID891729 (4-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]morpholine) share the morpholine ring system. Key findings include:
- Activity : Both compounds exhibit high EP2 receptor potentiation (fold shift in PGE2 EC50), attributed to the morpholine substituent at the pyrimidine 2-position. Piperidine or pyrrolidine substitutions in analogs (e.g., CID3239428 , CID630454 ) resulted in reduced activity, highlighting the importance of the morpholine ring in this scaffold .
- Structural Insight : The electron-rich morpholine oxygen may enhance binding interactions, a feature absent in the target compound’s pyrrolidine-1-carbonyl group.
Table 1: Comparison with Trisubstituted Pyrimidines
Benzamide Derivatives
In benzamide-based EP2 modulators (e.g., CID890517 ), the piperidine moiety at the 2-position is critical for activity. Key observations:
- Morpholine Substitution : Replacing piperidine with morpholine (e.g., TG6–268 ) abolished EP2 potentiation, indicating scaffold-dependent requirements for heterocyclic substituents .
- Fluorine Position : Para-fluorine on the benzamide ring in CID890517 is essential; moving it to meta or ortho (e.g., TG6–127-1 , TG6–127-2 ) reduced activity. The target compound’s 2-fluorophenylmethyl group may similarly influence binding, though its positional effects remain untested .
Pyrazolo-Pyrazine Derivatives
The compound 4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine (CAS 2640973-42-6) shares the 2-(pyrrolidine-1-carbonyl)morpholine moiety with the target compound. However, its pyrazolo-pyrazine core differs structurally, likely altering bioavailability and target selectivity. No activity data are available, but its synthesis suggests compatibility with morpholine-pyrrolidine hybrids .
Fluorophenyl-Substituted Analogs
describes compounds like (4aR)-1-[[2,3-difluoro-4-(morpholin-4-ylmethyl)phenyl]methyl]-...carboxamide, which feature difluorophenyl and morpholine groups.
Critical Analysis of Structural and Functional Trends
- Scaffold Specificity : The morpholine ring enhances activity in pyrimidine-based EP2 modulators but is detrimental in benzamide derivatives, emphasizing context-dependent design.
- Heterocyclic Substituents : Pyrrolidine-1-carbonyl (target compound) vs. morpholine (CID2992168): The former introduces conformational flexibility but lacks the oxygen atom critical for hydrogen bonding in certain scaffolds.
- Fluorine Positioning : Ortho-fluorine in the target compound may optimize aromatic interactions compared to para- or meta-substituted analogs, though empirical validation is needed.
Biological Activity
4-[(2-Fluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine is a compound of significant interest in medicinal chemistry, particularly due to its potential pharmacological applications. The unique structural features of this compound, including the presence of a fluorinated aromatic system and a morpholine ring, suggest various biological activities that merit detailed investigation.
Chemical Structure and Properties
The compound can be described by the following molecular formula and structural characteristics:
- Molecular Formula : CHFNO
- Molecular Weight : Approximately 292.35 g/mol
The presence of the fluorine atom is particularly noteworthy as it can enhance the compound's metabolic stability and binding affinity to biological targets, potentially influencing its pharmacokinetic properties.
Preliminary studies indicate that this compound may act as an inhibitor of neurotransmitter transporters. This interaction could modulate levels of serotonin and norepinephrine in the brain, making it a candidate for therapeutic applications in treating mood disorders and anxiety.
Pharmacological Profile
The biological activity of this compound has been assessed through various assays, revealing its potential as a therapeutic agent. Key findings include:
- Inhibition of Neurotransmitter Transporters : The compound may inhibit serotonin and norepinephrine transporters, which could contribute to its antidepressant effects.
- Antitumor Activity : Similar compounds have shown promise in cancer therapy by inhibiting tumor growth through modulation of key signaling pathways .
Case Studies
Several studies have explored the biological activity of structurally related compounds. For instance, compounds with similar morpholine and pyrrolidine structures have demonstrated significant antitumor efficacy in preclinical models. A notable example includes a compound that achieved over 80% regression in tumor models when administered at specific dosages .
Comparative Analysis
To better understand the unique aspects of this compound, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-[(3-Fluorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine | Contains morpholine rings | Lacks pyrrolidine carbonyl group |
| 2-(Morpholine-4-carbonyl)-4-(phenylmethyl)morpholine | Lacks fluorine atom | May exhibit different binding properties |
| N-[2-(1-formyl-2-methyl-propyl)-1-(4-piperidin-1-yl-but-2-enoyl)-pyrrolidin-3-yl]-methanesulfonamide | Contains piperidine instead of morpholine | Different pharmacological profile |
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions. Optimization techniques such as chromatography and recrystallization are employed to enhance yield and purity. The synthesis pathway often includes the formation of key intermediates that facilitate the introduction of functional groups critical for biological activity .
Future Directions
Further research is necessary to elucidate the full pharmacological profile of this compound. Future studies should focus on:
- In Vivo Studies : To assess the efficacy and safety profile in animal models.
- Mechanistic Studies : To clarify the specific interactions with neurotransmitter systems.
- Clinical Trials : To evaluate therapeutic potential in humans.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-[(2-fluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine?
- Methodology : Start with fluorinated benzyl precursors (e.g., 4-fluorophenylmethyl derivatives) and employ multi-step reactions. For example, describes the synthesis of fluorobenzyl-pyrrolidine-carboxylic acid derivatives via Fmoc-protected intermediates, which can be adapted for morpholine ring formation. Similarly, outlines a route using sodium hydroxide-catalyzed reactions between amines and ethylene oxide, applicable for morpholine core assembly .
- Key Considerations : Monitor stereochemistry (e.g., 2S,4R configurations in ) and use HPLC or chiral chromatography for purification .
Q. How can the structure of this compound be confirmed post-synthesis?
- Methodology : Use X-ray crystallography (as in and for fluorophenyl-containing analogs) or advanced NMR techniques (e.g., NMR to resolve fluorophenyl environments). highlights structural elucidation via SMILES and InChI descriptors for complex morpholine derivatives .
Q. What analytical techniques are suitable for purity assessment?
- Methodology : Combine high-resolution mass spectrometry (HRMS) with reverse-phase HPLC (RP-HPLC). and emphasize the use of LC-MS for detecting impurities in morpholine derivatives, particularly halogenated byproducts .
Advanced Research Questions
Q. How does the fluorophenyl substituent influence the compound’s conformational stability and aggregation behavior?
- Methodology : Perform molecular dynamics (MD) simulations and compare with pseudoproline systems in , which demonstrate how fluorinated groups modulate hydrophobicity and prevent aggregation. Experimental validation via circular dichroism (CD) or dynamic light scattering (DLS) can assess conformational shifts .
Q. What strategies resolve contradictions in reported biological activities of structurally similar morpholine derivatives?
- Methodology : Apply comparative bioactivity assays (e.g., enzyme inhibition or receptor binding studies) as in , which contrasts fluorophenyl vs. chlorophenyl analogs. Integrate computational docking (AutoDock Vina) to predict binding affinities and validate with SPR (surface plasmon resonance) .
Q. How can reaction conditions be optimized for scale-up using statistical design of experiments (DoE)?
- Methodology : Use fractional factorial designs () to minimize trial-and-error. For example, vary temperature, catalyst loading, and solvent polarity while monitoring yield via UPLC. ’s ICReDD framework combines quantum chemical calculations with experimental feedback to narrow optimal conditions .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Methodology : Employ DFT (density functional theory) calculations to map transition states () and validate with kinetic isotope effects (KIE). Compare with ’s analysis of fluorophenyl vs. methylphenyl substituent effects on electron density .
Q. How does the morpholine-pyrrolidine scaffold interact with biological targets (e.g., enzymes or receptors)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
